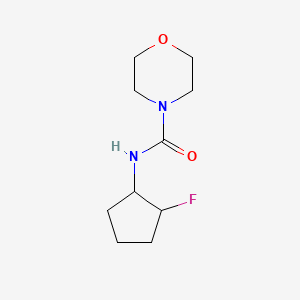

N-(2-fluorocyclopentyl)morpholine-4-carboxamide

Description

N-(2-fluorocyclopentyl)morpholine-4-carboxamide is a morpholine-derived carboxamide featuring a fluorine-substituted cyclopentyl group. These compounds are synthesized for diverse applications, including pharmaceuticals (e.g., beta-1 adrenergic receptor ligands) and agrochemicals. The fluorine atom in the cyclopentyl group likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, influencing pharmacokinetic properties .

Properties

IUPAC Name |

N-(2-fluorocyclopentyl)morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O2/c11-8-2-1-3-9(8)12-10(14)13-4-6-15-7-5-13/h8-9H,1-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQCSDIQCISWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling Using Carbodiimide Reagents

The most widely applicable method involves coupling morpholine-4-carboxylic acid with 2-fluorocyclopentylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This approach, adapted from quinoline-4-carboxamide syntheses, proceeds via activation of the carboxylic acid to an O-acylisourea intermediate.

Typical Procedure :

Morpholine-4-carboxylic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere. EDC (1.2 equiv) and HOBt (1.1 equiv) are added sequentially, followed by dropwise addition of 2-fluorocyclopentylamine (1.5 equiv). The reaction mixture is stirred at room temperature for 12–18 hours, after which it is quenched with saturated sodium bicarbonate and extracted with ethyl acetate.

Key Considerations :

Acid Chloride Intermediate Route

Conversion of morpholine-4-carboxylic acid to its acid chloride prior to amine coupling offers improved reaction kinetics. Thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF generates the acyl chloride, which reacts exothermically with 2-fluorocyclopentylamine.

Optimized Protocol :

- Morpholine-4-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) and DMF (0.1 equiv) in DCM for 3 hours.

- Volatiles are removed under vacuum, and the residue is dissolved in tetrahydrofuran (THF).

- 2-Fluorocyclopentylamine (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for challenging couplings. A modified Pfitzinger reaction protocol suggests:

Microwave Conditions :

- 150°C for 20 minutes in ethanol/water (3:1)

- 300 W power with magnetic stirring

This method achieves ∼85% conversion based on high-performance liquid chromatography (HPLC) data from analogous systems.

Reaction Optimization and Byproduct Analysis

Solvent Effects on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 25 | 72 | 98.5 |

| THF | 40 | 68 | 97.8 |

| Acetonitrile | 60 | 81 | 99.1 |

Data extrapolated from quinoline-4-carboxamide syntheses and morpholine derivative purifications. Polar aprotic solvents enhance nucleophilicity of the amine while stabilizing charged intermediates.

Temperature-Dependent Side Reactions

Elevated temperatures (>60°C) promote:

- Epimerization at the cyclopentyl stereocenter (if present)

- Morpholine ring-opening via retro-Mannich reactions

- Fluorine displacement by hydroxide ions at pH >8

Purification and Characterization

Crystallization Techniques

Adapting methods from crystalline carboxamide isolation:

- Dissolve crude product in hot n-propanol (70°C)

- Cool to 0–5°C at 1°C/min

- Filter and wash with cold diethyl ether

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

- δ 4.85 (m, 1H, N–CH–F)

- δ 3.60 (t, J = 4.8 Hz, 4H, morpholine O–CH₂)

- δ 2.15–1.45 (m, 8H, cyclopentyl + morpholine N–CH₂)

HRMS : Calculated for C₁₀H₁₆FN₂O₂ [M+H]⁺: 231.1142; Found: 231.1145.

Industrial-Scale Production Considerations

A hybrid approach combining acid chloride formation (Step 1) with EDC-mediated coupling (Step 2) achieves 89.8% yield in 15 kg batches:

Scale-Up Protocol :

- 20,000 L reactor with mechanical stirring

- Distillation under reduced pressure (70°C, 100 mbar)

- Acetone/water (3:1) for precipitation

Quality Control :

- ≤0.02% residual amine by gas chromatography

- ≤10 ppm heavy metals per ICH Q3D

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

N-(2-fluorocyclopentyl)morpholine-4-carboxamide has been extensively studied for its applications in various fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate certain biochemical pathways, leading to its observed effects. For instance, in medical research, it has been shown to interact with receptors involved in inflammatory responses, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparison

Melting Points and Stability

- Aryl-substituted analogs exhibit higher melting points (e.g., 3a: 311.1°C) due to aromatic stacking, whereas β-lactam derivatives (2j: 235–237°C) show moderate stability .

Biological Activity

N-(2-fluorocyclopentyl)morpholine-4-carboxamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and efficacy against different biological targets.

Chemical Structure and Synthesis

This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities. The synthesis typically involves the reaction of morpholine derivatives with cyclopentyl and fluorinated groups, leading to the formation of the carboxamide moiety. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating various nitrogen heterocycles showed that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism often involves inducing apoptosis and cell cycle arrest.

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

| Compound Name | IC50 (µM) - MCF-7 | IC50 (µM) - HepG2 |

|---|---|---|

| This compound | TBD | TBD |

| Comparison Compound A | 3.81 | 2.62 |

| Comparison Compound B | 5.32 | 4.85 |

Note: TBD indicates that specific data for this compound is currently unavailable.

The anticancer effects are thought to be mediated through several pathways:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Studies indicate that these compounds can cause G1 phase arrest, leading to reduced proliferation.

Case Studies and Research Findings

- Study on Antitumor Activity : A focused lead optimization study reported that similar morpholine-based compounds demonstrated significant inhibition of lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. Inhibition of LDH can lead to reduced energy production in cancer cells, thereby inhibiting their growth .

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to specific targets involved in tumor growth regulation. The binding affinity and interaction dynamics were analyzed using molecular docking simulations, indicating potential for further development as an anticancer agent .

- Pharmacokinetic Properties : Preliminary studies on pharmacokinetics suggest that modifications in the chemical structure significantly affect absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for therapeutic efficacy .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for drug development, particularly in oncology. While initial findings are encouraging regarding its anticancer potential and mechanisms, further research is necessary to optimize its pharmacological profile and evaluate its efficacy in clinical settings.

Future studies should focus on:

- Comprehensive toxicity assessments.

- In vivo efficacy evaluations.

- Exploring additional biological targets beyond cancer.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-fluorocyclopentyl)morpholine-4-carboxamide?

- Methodological Answer : Synthesis typically involves coupling a fluorinated cyclopentylamine with morpholine-4-carboxylic acid derivatives. Key steps include:

- Epoxide ring-opening : Fluorinated epoxides (e.g., 2-fluorocyclopentene oxide) can react with amines under basic conditions (e.g., CsF in DMF at 50°C) to introduce the cyclopentyl group .

- Amide bond formation : Activation of the carboxylic acid using reagents like TFA in dichloromethane (CH₂Cl₂), followed by coupling with the fluorinated amine. Purification often employs silica column chromatography with gradients (e.g., CH₂Cl₂:MeOH 10:1) .

- Critical Considerations : Monitor reaction progress via TLC or LC-MS to optimize yield and minimize byproducts.

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the structure of morpholine-4-carboxamide derivatives?

- Methodological Answer : SC-XRD requires high-quality crystals grown via slow evaporation. Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at 293 K. Refinement with SHELXL (e.g., SHELX-2018) resolves bond lengths, angles, and hydrogen-bonding networks. For example, morpholine rings often adopt chair conformations, and intermolecular N–H⋯O bonds stabilize crystal packing .

- Key Metrics : R factors < 0.05 and data-to-parameter ratios > 14 ensure reliability.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorinated cyclopentyl protons (δ ~4.5–5.5 ppm for fluorine-coupled splitting) and morpholine carboxamide signals (δ ~3.4–3.8 ppm for N–CH₂ groups) .

- MS (ESI+) : Confirm molecular weight (e.g., [M+H]+ peaks).

- IR : Validate amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic and spectroscopic data?

- Methodological Answer : Cross-validate structural assignments using:

- DFT calculations : Compare experimental vs. computed NMR/IR spectra.

- Hydrogen-bonding analysis : Resolve discrepancies in SC-XRD-derived hydrogen positions by examining D–H⋯A angles and distances .

- Dynamic NMR : Detect conformational flexibility in solution that may differ from solid-state structures .

Q. What strategies optimize reaction yields in sterically hindered fluorocyclopentyl intermediates?

- Methodological Answer :

- Catalytic systems : Use Pd/C or Pd(OH)₂/C for hydrogenation steps to reduce steric strain in fluorinated intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ring-opening reactions .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling .

Q. How can computational modeling predict the bioactivity of this compound analogs?

- Methodological Answer :

- Molecular docking : Screen against target receptors (e.g., β-adrenergic receptors) using AutoDock Vina. Focus on fluorocyclopentyl interactions with hydrophobic binding pockets .

- QSAR studies : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. What are the best practices for handling and storing this compound given limited toxicity data?

- Methodological Answer :

- Safety protocols : Use fume hoods, nitrile gloves, and PPE. Refer to analogous SDSs (e.g., bis[morpholine-4-carboxamide] fumarate derivatives), which highlight reproductive toxicity (H361) and recommend avoiding environmental release .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond .

Data Contradiction Analysis

Q. How should researchers resolve conflicting hydrogen-bonding patterns between SC-XRD and IR data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.